molecular formula C14H15NO2 B1329021 2-(4-Methoxyphenoxy)-4-methylaniline CAS No. 946716-51-4

2-(4-Methoxyphenoxy)-4-methylaniline

Cat. No.: B1329021
CAS No.: 946716-51-4
M. Wt: 229.27 g/mol
InChI Key: YSUQMCNXDDAOKJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-4-methylaniline is an organic compound characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a methylaniline moiety

Scientific Research Applications

2-(4-Methoxyphenoxy)-4-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-4-methylaniline typically involves the reaction of 4-methoxyphenol with 4-methylaniline. One common method is the nucleophilic aromatic substitution reaction, where 4-methoxyphenol is reacted with 4-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-methoxyphenol derivatives.

    Reduction: Formation of 4-methylaniline derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)propanoic acid
  • 2-(4-Methoxyphenoxy)methylphenyl
  • 4-(4-Methoxyphenoxy)piperidine hydrochloride

Uniqueness

2-(4-Methoxyphenoxy)-4-methylaniline is unique due to the presence of both methoxy and phenoxy groups attached to a methylaniline core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-3-8-13(15)14(9-10)17-12-6-4-11(16-2)5-7-12/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUQMCNXDDAOKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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